molecular formula C21H29N5O B6445673 4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640845-84-5

4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No. B6445673
CAS RN: 2640845-84-5
M. Wt: 367.5 g/mol
InChI Key: LYBAKAIALMCTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a morpholine derivative that is widely used in organic synthesis. It is a versatile and useful building block for the preparation of a range of compounds, including pharmaceuticals and other organic compounds. It is a highly reactive compound and its reactivity is dependent on its structure and the reaction conditions. The compound is also known as 4-Morpholine-6-{2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl} and its chemical formula is C17H23N5O.

Mechanism of Action

The mechanism of action of 4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is dependent on the structure of the compound and the reaction conditions. Generally, the compound reacts with other molecules to form covalent bonds. These covalent bonds can form between the nitrogen atoms of the compound and other molecules, as well as between the oxygen atoms of the compound and other molecules. The covalent bonds formed can be either single bonds or double bonds, depending on the reaction conditions.
Biochemical and Physiological Effects
4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of biochemical and physiological effects. It has been shown to be an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. It has also been shown to inhibit the activity of enzymes involved in the metabolism of glucose and fatty acids. In addition, the compound has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, hormones, and other biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine in laboratory experiments include its high reactivity, its versatility, and its ability to form covalent bonds with other molecules. The compound is also relatively stable, making it suitable for long-term storage. The main limitation of the compound is its reactivity, which can be unpredictable and can lead to unwanted side reactions.

Future Directions

The use of 4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine in laboratory experiments is likely to increase in the future as the compound is increasingly used in the synthesis of a range of compounds, including pharmaceuticals and other organic compounds. The compound could also be used in the development of new drugs, as well as in the synthesis of polymers, dyes, and other organic compounds. Furthermore, the compound could be used in the development of new catalysts and reagents for organic synthesis. Finally, the compound could be used in the development of new analytical techniques for the study of biochemical and physiological processes.

Synthesis Methods

The synthesis of 4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be achieved using several methods. One method involves the reaction of 2-methyl-6-piperazin-1-ylpyrimidine with 4-morpholine in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated in a high yield. Another method involves the reaction of 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine with 4-morpholine in the presence of a base. The reaction is carried out at room temperature and the product is isolated in a high yield.

Scientific Research Applications

4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a versatile and useful building block for the synthesis of a range of compounds, including pharmaceuticals and other organic compounds. It has been used in the synthesis of a number of drugs, including analgesics, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of antibiotics, antifungal agents, and antiviral agents. In addition, the compound has been used in the synthesis of polymers, dyes, and other organic compounds.

properties

IUPAC Name

4-[2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-18-22-20(17-21(23-18)26-13-15-27-16-14-26)25-11-9-24(10-12-25)8-7-19-5-3-2-4-6-19/h2-6,17H,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBAKAIALMCTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

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